Scientific Field: Industrial Chemistry Application Summary: The compound plays a role in the advancement of alcohol chemistry, with implications for synthesis methods, properties, and applications of alcohols . Experimental Procedures: It is involved in the hydration of alkenes, reduction of carbonyl compounds, and catalytic processes to produce alcohols with desired properties . Results Summary: These advancements have led to the development of alcohols for use in pharmaceuticals, materials science, and other industrial processes .
Scientific Field: Medicinal Chemistry Application Summary: The compound is crucial for synthesizing 2H-pyrans, which are valuable in medicinal chemistry for creating therapeutic agents . Experimental Procedures: Various synthetic methods are employed to produce 2H-pyrans, which are then tested for their medicinal properties . Results Summary: The synthesis of 2H-pyrans has resulted in the discovery of compounds with potential therapeutic applications .
(S)-(tetrahydro-2H-pyran-2-yl)methanamine is a chiral amine with the molecular formula C₆H₁₃NO. It features a tetrahydropyran ring, which is a six-membered cyclic ether, and an amine functional group. The compound's structure is characterized by the presence of a methanamine group attached to the tetrahydropyran backbone, contributing to its unique chemical properties. The compound is also known by its CAS number 130290-79-8 and has been studied for various applications in medicinal chemistry and organic synthesis .
Several synthetic routes have been developed for (S)-(tetrahydro-2H-pyran-2-yl)methanamine:
(S)-(tetrahydro-2H-pyran-2-yl)methanamine has potential applications in:
Interaction studies involving (S)-(tetrahydro-2H-pyran-2-yl)methanamine focus on its binding affinity to various biological targets, particularly enzymes and receptors relevant in pharmacology. Preliminary studies suggest that its unique structure allows it to engage effectively with certain biomolecules, although comprehensive interaction profiles are still needed to fully understand its potential therapeutic applications .
Several compounds share structural similarities with (S)-(tetrahydro-2H-pyran-2-yl)methanamine, which may provide insights into its uniqueness:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-(2-Aminoethyl)tetrahydro-2H-pyran | 65412-03-5 | 0.95 |
| 2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride | 389621-77-6 | 0.91 |
| Methyl-(tetrahydropyran-4-ylmethyl)amine | 439081-52-4 | 0.88 |
| (Tetrahydrofuran-3-yl)methanamine | 165253-31-6 | 0.80 |
| (S)-(Tetrahydrofuran-3-yl)methanamine | 1048962-84-0 | 0.80 |
The uniqueness of (S)-(tetrahydro-2H-pyran-2-yl)methanamine lies in its specific stereochemistry and the presence of the tetrahydropyran ring, which may impart distinct physical and chemical properties compared to these similar compounds .